molecular formula C8H8F3NO B3330330 3-((2,2,2-Trifluoroethyl)amino)phenol CAS No. 68545-83-5

3-((2,2,2-Trifluoroethyl)amino)phenol

Cat. No. B3330330
CAS RN: 68545-83-5
M. Wt: 191.15 g/mol
InChI Key: HAYVMOSKKMGURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2,2,2-Trifluoroethyl)amino)phenol” is a chemical compound with the molecular formula C8H8F3NO . It is a derivative of phenol, where one of the hydrogen atoms in the phenol is replaced by a 2,2,2-trifluoroethylamino group .


Synthesis Analysis

The synthesis of compounds similar to “3-((2,2,2-Trifluoroethyl)amino)phenol” has been reported in the literature. For instance, a stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam was achieved through the organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation . This reaction produced the desired products in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .

Scientific Research Applications

Pharmacological Properties and Therapeutic RolesPhenolic acids, including compounds like 3-((2,2,2-Trifluoroethyl)amino)phenol, demonstrate a wide range of biological and pharmacological effects. These properties include antioxidant activity, antibacterial and antimicrobial properties, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. Additionally, these compounds can modulate lipid metabolism and glucose, offering potential therapeutic applications in treating disorders like hepatic steat

Scientific Research Applications of 3-((2,2,2-Trifluoroethyl)amino)phenol

Pharmacological Properties and Therapeutic Roles

Phenolic acids, including compounds like 3-((2,2,2-Trifluoroethyl)amino)phenol, demonstrate a wide range of biological and pharmacological effects. These properties include antioxidant activity, antibacterial and antimicrobial properties, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. Additionally, these compounds can modulate lipid metabolism and glucose, offering potential therapeutic applications in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Material Science and Polymer Development

In material science, trifluoromethyl-substituted aromatic diamines, which are related to 3-((2,2,2-Trifluoroethyl)amino)phenol, have been used to synthesize fluorinated polyimides. These materials exhibit great solubility, good thermal stability, and outstanding mechanical properties. They also show high optical transparency and low dielectric constants, making them suitable for various applications in the electronics and optics industries (Tao et al., 2009).

Chemistry and Synthesis

3-((2,2,2-Trifluoroethyl)amino)phenol and its derivatives have been studied extensively in the context of chemical synthesis. For example, these compounds have been employed in the development of new synthesis methods for important intermediates in medicine and pesticide production. Optimization of these synthesis processes has led to improvements in yield and purity, which are crucial for industrial applications (Zhang Zhi-hai, 2010).

Biological Imaging and Diagnostics

In the field of biological imaging and diagnostics, derivatives of 3-((2,2,2-Trifluoroethyl)amino)phenol have been modified to create pH-sensitive probes. These probes exhibit specific properties that are useful for measuring intracellular pH, and their modifications enhance their selectivity and sensitivity for biomedical applications (Rhee et al., 1995).

Safety And Hazards

The safety data sheet for “3-((2,2,2-Trifluoroethyl)amino)phenol” indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “3-((2,2,2-Trifluoroethyl)amino)phenol” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the stereoselective synthesis method mentioned earlier could be optimized or modified to improve yield, enantioselectivity, and diastereoselectivity . Additionally, the compound’s reactivity with other chemical species could be investigated to discover new reactions and potential applications.

properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYVMOSKKMGURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,2,2-Trifluoroethyl)amino)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2,2,2-Trifluoroethyl)amino)phenol
Reactant of Route 2
Reactant of Route 2
3-((2,2,2-Trifluoroethyl)amino)phenol
Reactant of Route 3
Reactant of Route 3
3-((2,2,2-Trifluoroethyl)amino)phenol
Reactant of Route 4
Reactant of Route 4
3-((2,2,2-Trifluoroethyl)amino)phenol
Reactant of Route 5
Reactant of Route 5
3-((2,2,2-Trifluoroethyl)amino)phenol
Reactant of Route 6
Reactant of Route 6
3-((2,2,2-Trifluoroethyl)amino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.